molecular formula C8H12BrN3 B10901325 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B10901325
M. Wt: 230.11 g/mol
InChI Key: MVCHOZVXPIBHNI-UHFFFAOYSA-N
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Description

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 3-bromo-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the desired compound . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield arylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine is unique due to the presence of both the bromine atom and the cyclopentyl group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential for forming stable complexes with metal ions. These features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

3-bromo-1-cyclopentylpyrazol-4-amine

InChI

InChI=1S/C8H12BrN3/c9-8-7(10)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4,10H2

InChI Key

MVCHOZVXPIBHNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)Br)N

Origin of Product

United States

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